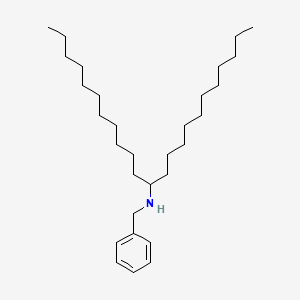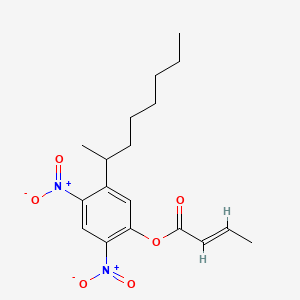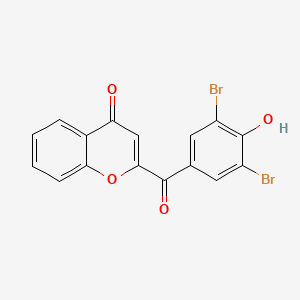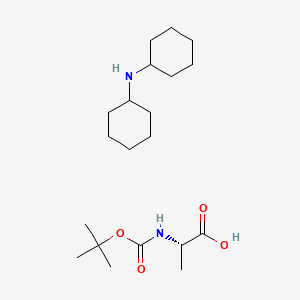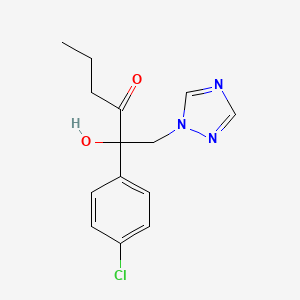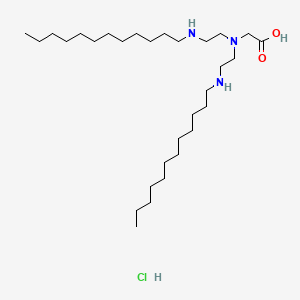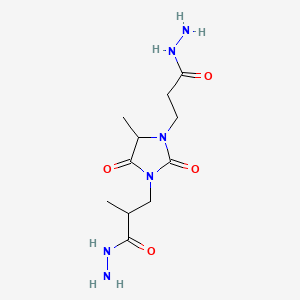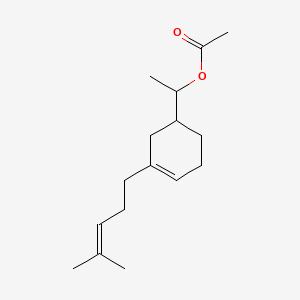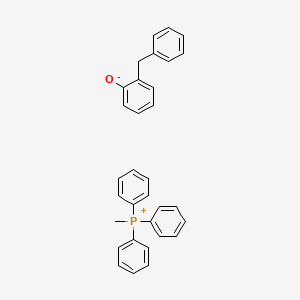
2-benzylphenolate;methyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzylphenolate;methyl(triphenyl)phosphanium is a chemical compound that consists of a methyl(triphenyl)phosphanium cation and a 2-benzylphenolate anion. This compound is known for its applications in organic synthesis, particularly in the formation of Wittig reagents, which are used in the synthesis of alkenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-benzylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide to form methyl(triphenyl)phosphanium bromide. This intermediate is then reacted with 2-benzylphenol to form the desired compound. The reaction is usually carried out in a polar organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Microwave irradiation has been reported as an efficient method for the preparation of substituted-benzyltriphenylphosphonium bromide salts, which can be further reacted to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-benzylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced phosphonium compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium (BuLi) and potassium tert-butoxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating methyl(triphenyl)phosphanium bromide with butyllithium forms methylenetriphenylphosphorane, a useful methylenating reagent .
Aplicaciones Científicas De Investigación
2-benzylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used in the synthesis of Wittig reagents, which are crucial for the formation of alkenes in organic synthesis.
Biology: The compound can be used as a phase transfer catalyst in various biochemical reactions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which 2-benzylphenolate;methyl(triphenyl)phosphanium exerts its effects involves the formation of reactive intermediates such as ylides. These intermediates can participate in various chemical reactions, including the Wittig reaction, to form alkenes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure and is also used in the formation of Wittig reagents.
Benzyltriphenylphosphonium chloride: Another similar compound used in organic synthesis.
Uniqueness
2-benzylphenolate;methyl(triphenyl)phosphanium is unique due to its specific combination of a methyl(triphenyl)phosphanium cation and a 2-benzylphenolate anion, which imparts distinct reactivity and applications in organic synthesis compared to other phosphonium salts .
Propiedades
Número CAS |
93839-48-6 |
|---|---|
Fórmula molecular |
C32H29OP |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-benzylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C13H12O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h2-16H,1H3;1-9,14H,10H2/q+1;/p-1 |
Clave InChI |
IDZMHMBUUCZVHK-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






